molecular formula C24H32N2O4 B5115637 N,N'-1,4-butanediylbis(2-phenoxybutanamide)

N,N'-1,4-butanediylbis(2-phenoxybutanamide)

Cat. No.: B5115637
M. Wt: 412.5 g/mol
InChI Key: AUWGVQFVPINIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-butanediylbis(2-phenoxybutanamide), commonly known as BBBA, is a chemical compound that has shown potential in scientific research applications. BBBA is a bisamide compound that is synthesized from 1,4-butanediol and 2-phenoxybutyric acid.

Mechanism of Action

The mechanism of action of BBBA is not fully understood. However, it has been suggested that BBBA may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. BBBA has also been shown to inhibit the formation of biofilms, which are protective layers that bacteria and fungi use to evade the immune system and antibiotics.
Biochemical and Physiological Effects:
BBBA has been shown to have low toxicity and good biocompatibility. BBBA has been found to be biodegradable in vivo, with the degradation products being excreted through the urine. BBBA has also been shown to have good mechanical properties, making it a suitable candidate for tissue engineering applications.

Advantages and Limitations for Lab Experiments

One advantage of BBBA is its biocompatibility and biodegradability, which makes it a suitable candidate for in vivo studies. Another advantage of BBBA is its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, one limitation of BBBA is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several potential future directions for BBBA research. One future direction is the development of BBBA-based drug delivery systems for the treatment of bacterial and fungal infections. Another future direction is the use of BBBA as a scaffold for tissue engineering, particularly in the development of bone and cartilage tissue. Additionally, further research is needed to fully understand the mechanism of action of BBBA and its potential applications in scientific research.

Synthesis Methods

BBBA is synthesized by reacting 1,4-butanediol with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out at room temperature under nitrogen atmosphere for 24 hours. The resulting product is purified by column chromatography to obtain pure BBBA.

Scientific Research Applications

BBBA has been studied for its potential as a drug delivery system and as a scaffold for tissue engineering. BBBA has been shown to have good biocompatibility and biodegradability, making it a suitable candidate for these applications. BBBA has also been studied for its antibacterial and antifungal properties.

Properties

IUPAC Name

2-phenoxy-N-[4-(2-phenoxybutanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-21(29-19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)30-20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGVQFVPINIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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